molecular formula C26H28N2O6S B389705 ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B389705
M. Wt: 496.6g/mol
InChI Key: WBGNELRJVDFVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the benzamido and carbamoyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the synthesis while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzamido-carbamoyl compounds. Examples are:

  • ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(PHENYL)CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-(2,4-DIMETHYLPHENYL)CARBAMOYL-4-THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H28N2O6S/c1-7-34-26(31)21-16(4)22(24(30)27-18-10-8-14(2)12-15(18)3)35-25(21)28-23(29)17-9-11-19(32-5)20(13-17)33-6/h8-13H,7H2,1-6H3,(H,27,30)(H,28,29)

InChI Key

WBGNELRJVDFVEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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